

Application Notes and Protocols for Sodium 2-oxopropanoate- ^{13}C in Cancer Research

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Compound of Interest

Compound Name: Sodium 2-oxopropanoate- ^{13}C

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxopropanoate- ^{13}C , an isotopically labeled form of pyruvate, is a powerful tool in cancer research, primarily utilized in two advanced methodologies: Hyperpolarized ^{13}C Magnetic Resonance Imaging (MRI) and ^{13}C Metabolic Flux Analysis (MFA). These techniques leverage the altered metabolism of cancer cells, famously known as the Warburg effect, where cells exhibit increased glycolysis and lactate production even in the presence of oxygen. By tracing the metabolic fate of ^{13}C -labeled pyruvate, researchers can gain unprecedented insights into tumor metabolism, aiding in diagnosis, treatment monitoring, and the development of novel therapeutic strategies.^{[1][2]}

This document provides detailed application notes on the use of **Sodium 2-oxopropanoate- ^{13}C** in cancer research and comprehensive protocols for its application in both hyperpolarized ^{13}C MRI and metabolic flux analysis.

Application Note I: Hyperpolarized ^{13}C -Pyruvate MRI for Real-Time In Vivo Metabolic Imaging

Hyperpolarized ^{13}C MRI is a non-invasive imaging technique that enables the real-time visualization of metabolic pathways in vivo.^[3] The technology, which uses dissolution Dynamic Nuclear Polarization (dDNP) to enhance the MRI signal of ^{13}C -labeled substrates by over

10,000-fold, allows for the tracking of the conversion of hyperpolarized [1-¹³C]pyruvate into downstream metabolites, most notably [1-¹³C]lactate.[4]

Key Applications in Oncology:

- **Tumor Detection and Grading:** The increased conversion of pyruvate to lactate in cancerous tissues compared to healthy tissues can be used to detect and grade tumors.[5] Higher-grade tumors often exhibit higher lactate labeling.[6]
- **Treatment Response Monitoring:** Changes in the pyruvate-to-lactate conversion rate can serve as an early biomarker for treatment response.[4] A decrease in lactate production has been observed as early as 24 hours after successful cytotoxic treatment in various cancer models, including breast cancer.[6] This metabolic response often precedes changes in tumor size, providing a significant advantage over conventional imaging methods.[3]
- **Probing Therapeutic Mechanisms:** The technique can be used to investigate the in vivo effects of drugs that target cellular metabolism. For instance, it can directly monitor the flux through pyruvate dehydrogenase (PDH), a key enzyme in mitochondrial metabolism, in response to treatments.[7]
- **Metastasis Characterization:** Hyperpolarized ¹³C-pyruvate MRI has been shown to detect and characterize the metabolism of metastases, including those in bone and liver in prostate cancer patients.[8][9]

Quantitative Insights:

The primary quantitative metric derived from hyperpolarized ¹³C-pyruvate MRI is the rate of conversion of pyruvate to lactate (kPL). This value provides a direct measure of glycolytic activity within the tumor.

Cancer Type	Tissue	Mean kPL (s ⁻¹)	Reference
Metastatic Castration-Resistant Prostate Cancer	Bone Metastases	0.020 ± 0.006	[8]
Metastatic Castration-Resistant Prostate Cancer	Liver Metastases	0.026 ± 0.000	[8]

Application Note II: ¹³C Metabolic Flux Analysis for Mapping Cancer Cell Metabolism

¹³C Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[2][10] By culturing cancer cells with ¹³C-labeled substrates like **Sodium 2-oxopropanoate-13C** and analyzing the isotopic labeling patterns of downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can construct a detailed map of cellular metabolism.[2][11]

Key Applications in Oncology:

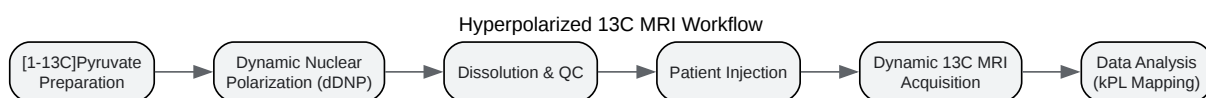
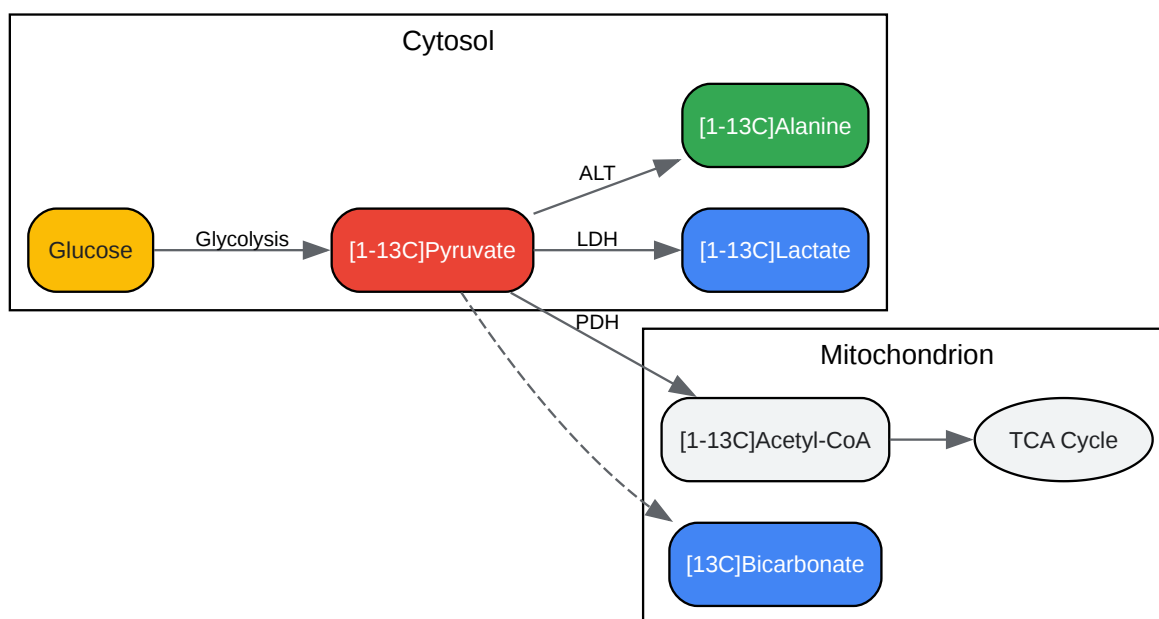
- **Identifying Metabolic Reprogramming:** MFA can elucidate how cancer cells rewire their metabolic networks to support rapid proliferation and survival.[2] This includes quantifying the flux through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[12]
- **Discovering Novel Biosynthetic Pathways:** This technique has been instrumental in identifying novel metabolic pathways that are activated in cancer cells to meet their anabolic demands.[2]
- **Validating Drug Targets:** By measuring metabolic fluxes before and after drug treatment, researchers can validate that a drug is hitting its intended metabolic target and understand the downstream consequences.
- **Understanding Oncogene-Driven Metabolism:** MFA can be used to study how specific oncogenes, such as Myc, regulate metabolic pathways.[2]

Typical Flux Rates in Proliferating Cancer Cells:

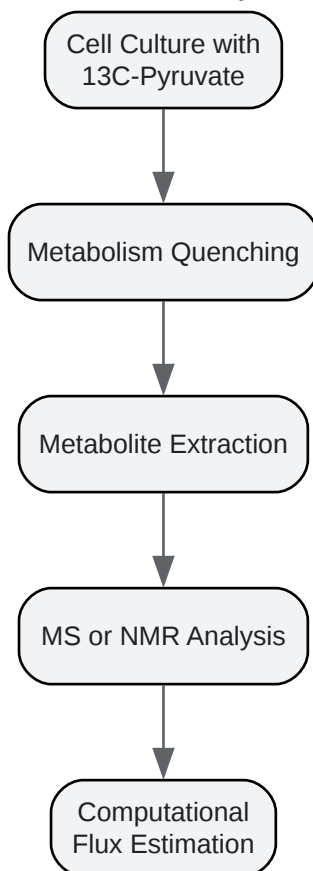
Metabolite	Flux	Rate (nmol/10 ⁶ cells/h)	Reference
Glucose	Uptake	100–400	[10]
Lactate	Secretion	200–700	[10]
Glutamine	Uptake	30–100	[10]

Signaling Pathways and Experimental Workflows

Pyruvate Metabolism in Cancer Cells



13C Metabolic Flux Analysis Workflow



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